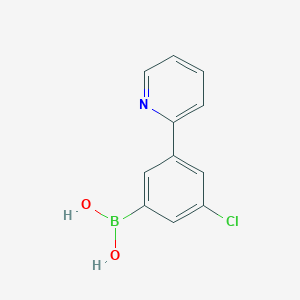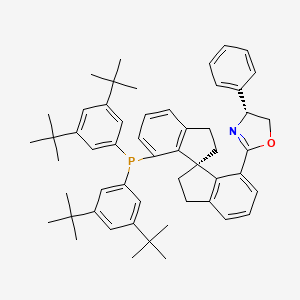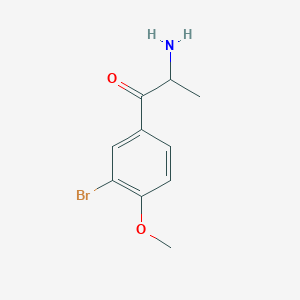![molecular formula C14H21N3 B13656015 3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane is a spirocyclic compound that features a unique structural motif combining a pyridine ring and a diazaspiro undecane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)-3,9-diazaspiro[5One common method involves the Robinson annulation reaction, starting from aliphatic heterocyclic aldehydes and methyl vinyl ketone to form the spirocyclic intermediate, which is then hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure hydrogenation and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Similar spirocyclic core but lacks the pyridine ring.
3,9-Disubstituted-spiro[5.5]undecane: Variations in the substituents on the spirocyclic core.
Uniqueness
3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable scaffold in drug design and other applications.
Propriétés
Formule moléculaire |
C14H21N3 |
|---|---|
Poids moléculaire |
231.34 g/mol |
Nom IUPAC |
3-pyridin-3-yl-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H21N3/c1-2-13(12-16-7-1)17-10-5-14(6-11-17)3-8-15-9-4-14/h1-2,7,12,15H,3-6,8-11H2 |
Clé InChI |
SANMFGBINPBASH-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CCN(CC2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-iodo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13655933.png)
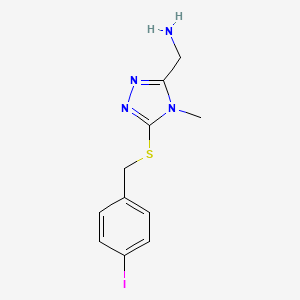
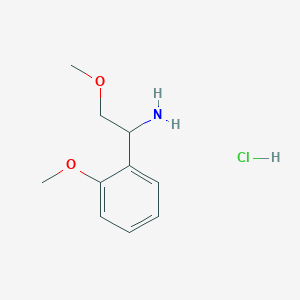
![6-(Bromomethyl)thieno[2,3-d]pyrimidine](/img/structure/B13655956.png)


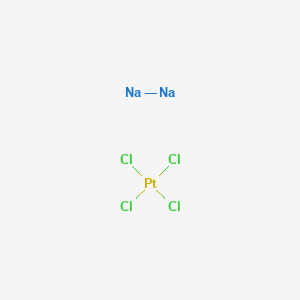
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
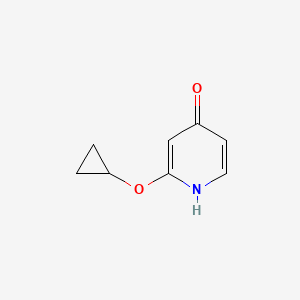
![Sodium;3-[[4-[[2-carboxy-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B13655986.png)

